Pyrido[1,2-e]purin-4-amine

Cancer Multidrug Resistance Cytotoxicity

Pyrido[1,2-e]purin-4-amine is a privileged tricyclic scaffold for drug discovery. Its rigid core evades P-gp efflux, retaining full activity in MCF7 MDR cells while doxorubicin loses 67-fold potency. It binds SARS-CoV-2 Mpro (-7.7 kcal/mol) and selectively inhibits M. tuberculosis ThyX (84.3% at 200 μM, CC50 >100 μM). The C4 amino group enables systematic SAR exploration. Ideal for MDR oncology, antiviral, and TB programs.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
CAS No. 172483-76-0
Cat. No. B15367101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[1,2-e]purin-4-amine
CAS172483-76-0
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC2=NC3=C(N=CN=C3N2C=C1)N
InChIInChI=1S/C9H7N5/c10-8-7-9(12-5-11-8)14-4-2-1-3-6(14)13-7/h1-5H,(H2,10,11,12)
InChIKeyYPBUXUUFQBHRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[1,2-e]purin-4-amine (CAS 172483-76-0): A Privileged Tricyclic Scaffold for Anticancer, Antiviral, and Antibacterial Drug Discovery


Pyrido[1,2-e]purin-4-amine (CAS 172483-76-0) is a tricyclic, nitrogen-rich heterocyclic compound with molecular formula C9H7N5 and molecular weight 185.19 g/mol [1]. This scaffold serves as a core structural motif in medicinal chemistry, enabling the design of derivatives with diverse biological activities, including DNA intercalation, inhibition of SARS-CoV-2 main protease, and targeting of Mycobacterium tuberculosis flavin-dependent thymidylate synthase (ThyX) [2]. Its rigid, planar architecture facilitates precise molecular recognition, while the C4 amino group provides a versatile handle for further functionalization to optimize potency, selectivity, and pharmacokinetic properties [3].

Why Generic Purine Analogs Cannot Substitute for Pyrido[1,2-e]purin-4-amine in Targeted Drug Discovery Programs


Generic purine analogs (e.g., adenine, guanine, or simple imidazo[1,2-a]pyridines) lack the critical fused tricyclic architecture and C4 amino substitution pattern that define the pharmacological profile of pyrido[1,2-e]purin-4-amine. This unique scaffold enables a distinct mode of DNA intercalation [1], confers selective inhibition of bacterial ThyX over human thymidylate synthase [2], and provides a privileged geometry for binding the SARS-CoV-2 main protease active site [3]. Replacing this scaffold with a simpler purine core results in loss of these specific molecular recognition events, as evidenced by the stark differences in cytotoxicity, binding affinity, and selectivity across multiple therapeutic targets detailed below.

Quantitative Differentiation of Pyrido[1,2-e]purin-4-amine Scaffold: Head-to-Head Comparator Data for Scientific Selection


Retained Cytotoxic Activity in Multidrug-Resistant (MDR) Cancer Cells Versus Doxorubicin

Pyrido[1,2-e]purine derivatives exhibit cytotoxic activity that is unaffected by the multidrug-resistant (MDR) phenotype, in contrast to the clinically used chemotherapeutic doxorubicin. Specifically, in MCF7 human breast cancer cells, 4-substituted pyrido[1,2-e]purines (compounds 6a, 6b, 7a, 7b) maintained IC50 values of 1.8–6.7 × 10⁻⁴ M in resistant cells, nearly identical to their activity in sensitive cells (IC50: 1.6–7.2 × 10⁻⁴ M). In contrast, doxorubicin's potency dropped 67-fold in resistant cells (IC50: 5 × 10⁻⁵ M) compared to sensitive cells (IC50: 7.5 × 10⁻⁷ M) [1]. This indicates that the pyrido[1,2-e]purine scaffold is not a substrate for P-glycoprotein-mediated efflux, a critical advantage for overcoming chemotherapy resistance.

Cancer Multidrug Resistance Cytotoxicity

Superior Binding Affinity to SARS-CoV-2 Main Protease (Mpro) Versus Control Ligands

In silico molecular docking studies against the SARS-CoV-2 main protease (3CLpro) revealed that pyrido[1,2-e]purine derivatives achieve significantly higher binding affinities compared to other heterocyclic scaffolds. The morpholine-substituted derivative (compound 4c) exhibited a binding affinity of -7.7 kcal/mol, while the piperidine-substituted analog (compound 4a) showed -7.5 kcal/mol [1]. In contrast, a reference study on pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives reported maximum binding affinities of approximately -6.2 kcal/mol against the same target [2]. Molecular dynamics simulations further confirmed the stability of the pyrido[1,2-e]purine complexes, with total binding energies of -107.8 kJ/mol for 4a and -79.5 kJ/mol for 4c [1].

Antiviral COVID-19 Molecular Docking

Selective Inhibition of Mycobacterium tuberculosis ThyX with Minimal Mammalian Cytotoxicity

Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives demonstrate potent and selective inhibition of flavin-dependent thymidylate synthase (ThyX) from Mycobacterium tuberculosis. The optimized lead compound 23a achieved 84.3% inhibition of ThyX at a concentration of 200 μM while exhibiting no significant cytotoxicity against peripheral blood mononuclear (PBM) cells (CC50 > 100 μM) [1]. This contrasts sharply with earlier pyrido[1,2-e]purine analogs (compound B1-PP146), which had an IC50 of 0.69 μM against ThyX but lacked the improved selectivity profile [2]. Importantly, ThyX is absent in human cells, providing a built-in selectivity mechanism that generic purine-based antibacterials targeting human thymidylate synthase cannot achieve.

Antibacterial Tuberculosis ThyX

Structurally Validated DNA Intercalation with Sequence-Specific Recognition

The pyrido[1,2-e]purin-4-amine scaffold, when functionalized with an ethanolamine side chain, intercalates into DNA with a defined geometry that is not achievable with simple purine or imidazopyridine analogs. High-resolution NMR solution structure determination (PDB ID: 1I5V) revealed that 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol intercalates specifically between each CpG dinucleotide step of the d(CGATCG)₂ duplex, with the tricyclic ring system stacked between base pairs and the side chain lying in the minor groove [1]. The binding free energy analysis indicated a weak intrinsic stacking interaction that is enhanced by a specific hydrogen bond between the hydroxyl group of the side chain and the amide group of guanine G6 [2]. In contrast, simple amino-substituted purines (e.g., 2-aminopurine) exhibit non-specific groove binding without the defined intercalation geometry [3].

DNA Intercalation Anticancer NMR Spectroscopy

Electrochemical Synthesis Enables High-Yield Access to Diverse Derivatives

An environmentally benign electrochemical protocol for intramolecular oxidative C–H amination provides access to pyrido[1,2-e]purine-2,4-dione derivatives in yields up to 99%, with broad substrate scope (>50 examples) [1]. This represents a substantial improvement over traditional thermal cyclization methods for related tricyclic purines, which typically achieve yields of 40–70% under harsh reflux conditions [2]. For example, the classic synthesis of 2-chloro-4-methylpyrido[1,2-e]purine via 24-hour reflux in pyridine proceeds in only 44% yield [3]. The electrochemical approach also features good functional group tolerance and permits access to derivatives that were previously unattainable under thermal conditions.

Synthetic Methodology Electrochemistry Yield

Optimal Application Scenarios for Pyrido[1,2-e]purin-4-amine in Drug Discovery and Chemical Biology


Lead Optimization for Multidrug-Resistant Cancer Therapeutics

Pyrido[1,2-e]purin-4-amine serves as an ideal starting scaffold for medicinal chemistry programs targeting multidrug-resistant (MDR) cancers. As demonstrated in Section 3, 4-substituted derivatives retain full cytotoxic activity against MCF7 MDR cells (IC50 1.8–6.7 × 10⁻⁴ M), whereas standard-of-care doxorubicin loses 67-fold potency [1]. This intrinsic evasion of P-glycoprotein efflux makes the scaffold particularly valuable for developing next-generation chemotherapeutics that maintain efficacy in relapsed or refractory disease settings.

Structure-Based Design of SARS-CoV-2 Main Protease Inhibitors

The documented binding affinity of pyrido[1,2-e]purine derivatives to SARS-CoV-2 Mpro (-7.7 kcal/mol) [1] supports their use in structure-based antiviral drug discovery. The rigid tricyclic core provides a validated pharmacophore for targeting the catalytic dyad (Cys145/His41), while the C4 amino position enables systematic SAR exploration to improve potency, selectivity, and pharmacokinetic properties. This scaffold is particularly suited for hit-to-lead campaigns against coronaviral proteases.

Selective Antibacterial Agent Development Against Mycobacterium tuberculosis

The pyrido[1,2-e]purine-2,4(1H,3H)-dione series demonstrates potent inhibition of M. tuberculosis ThyX (84.3% at 200 μM) with a favorable selectivity window (CC50 > 100 μM) [1]. Given that ThyX is absent in human cells, this scaffold offers a built-in mechanism for selective antibacterial activity, minimizing off-target toxicity. It is an excellent candidate for further optimization in tuberculosis drug discovery programs, especially those addressing multi-drug resistant strains.

Rational Design of Sequence-Specific DNA Intercalators

The structurally characterized intercalation of 2-(pyrido[1,2-e]purin-4-yl)amino-ethanol into the d(CGATCG)₂ duplex, with defined CpG step specificity and minor groove hydrogen bonding [1], provides a blueprint for designing sequence-selective DNA-binding agents. This scaffold enables the rational engineering of DNA-targeted therapeutics, such as artificial transcription factors or gene-silencing agents, where precise sequence recognition is paramount.

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